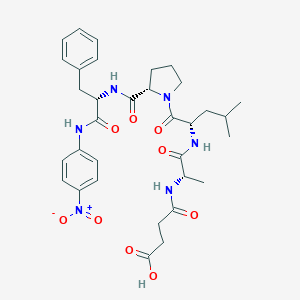

Suc-Ala-Leu-Pro-Phe-PNA

Übersicht

Beschreibung

N-Succinyl-L-alanyl-L-leucyl-L-prolyl-L-phenylalanin-4-nitroanilid, allgemein bekannt als Suc-ALPF-pNA, ist ein synthetisches Peptidsubstrat, das hauptsächlich in enzymatischen Assays verwendet wird. Diese Verbindung ist besonders wertvoll bei der Untersuchung von Proteasen wie Chymotrypsin und Peptidyl-Prolyl-Isomerasen (PPIasen), da sie nach enzymatischer Spaltung ein chromogenes Produkt freisetzt .

Vorbereitungsmethoden

Synthetische Routen und Reaktionsbedingungen

Die Synthese von Suc-ALPF-pNA umfasst die schrittweise Assemblierung der Peptidkette unter Verwendung von Standardtechniken der Festphasenpeptidsynthese (SPPS). Der Prozess beginnt typischerweise mit der Anbindung der C-terminalen Aminosäure, Phenylalanin, an ein festes Harz. Anschließend werden die folgenden Aminosäuren (Prolin, Leucin und Alanin) sequenziell durch Kupplungsreaktionen hinzugefügt, die durch Reagenzien wie N,N'-Diisopropylcarbodiimid (DIC) und Hydroxybenzotriazol (HOBt) erleichtert werden. Der letzte Schritt beinhaltet die Anbindung der Succinylgruppe und der 4-Nitroanilid-Einheit .

Industrielle Produktionsverfahren

Die industrielle Produktion von Suc-ALPF-pNA folgt ähnlichen Syntheserouten, jedoch im größeren Maßstab. Automatisierte Peptidsynthesizer werden häufig eingesetzt, um eine hohe Ausbeute und Reinheit zu gewährleisten. Das synthetisierte Peptid wird dann mithilfe von Techniken wie der Hochleistungsflüssigkeitschromatographie (HPLC) gereinigt und lyophilisiert, um das Endprodukt zu erhalten .

Analyse Chemischer Reaktionen

Reaktionstypen

Suc-ALPF-pNA unterliegt hauptsächlich Hydrolysereaktionen, die von Proteasen katalysiert werden. Die Spaltung der Peptidbindung zwischen der Phenylalanin- und der 4-Nitroanilid-Gruppe setzt 4-Nitroanilin frei, das aufgrund seiner gelben Farbe unter alkalischen Bedingungen spektrophotometrisch nachgewiesen werden kann .

Häufige Reagenzien und Bedingungen

Enzyme: Chymotrypsin, Peptidyl-Prolyl-Isomerasen (PPIasen) und andere Proteasen.

Puffer: Tris-HCl-, HEPES- und Phosphatpuffer bei pH-Werten von 7,0 bis 8,5.

Lösungsmittel: Dimethylsulfoxid (DMSO), N,N-Dimethylformamid (DMF) und destilliertes Wasser.

Hauptprodukte

Das Hauptprodukt, das aus der enzymatischen Hydrolyse von Suc-ALPF-pNA gebildet wird, ist 4-Nitroanilin, das in verschiedenen Assays als chromogener Indikator dient .

Wissenschaftliche Forschungsanwendungen

Suc-ALPF-pNA wird in der wissenschaftlichen Forschung für die folgenden Anwendungen verwendet:

Enzymkinetik: Es dient als Substrat bei der Untersuchung der Enzymkinetik, insbesondere für Proteasen wie Chymotrypsin und PPIasen.

Proteaseaktivitäts-Assays: Wird verwendet, um die Aktivität von Proteasen in biologischen Proben zu messen, darunter humanes Leukozyten-Katherpsin G und Subtilisin.

Arzneimittelforschung: Wird in Hochdurchsatz-Screening-Assays eingesetzt, um potenzielle Inhibitoren von Proteasen zu identifizieren.

Biochemische Forschung: Wird bei der Untersuchung der Proteinfaltung und der Rolle von PPIasen in zellulären Prozessen verwendet.

Wirkmechanismus

Der Wirkungsmechanismus von Suc-ALPF-pNA beinhaltet seine Erkennung und Spaltung durch spezifische Proteasen. Die Peptidbindung zwischen den Phenylalanin- und 4-Nitroanilid-Gruppen wird hydrolysiert, wobei 4-Nitroanilin freigesetzt wird. Diese Reaktion wird durch das aktive Zentrum des Enzyms erleichtert, das den Übergangszustand stabilisiert und die für die Bindungsspaltung benötigte Aktivierungsenergie senkt . Das freigesetzte 4-Nitroanilin kann spektrophotometrisch quantifiziert werden, was ein Maß für die Enzymaktivität liefert .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilid (Suc-AAPF-pNA): Ein weiteres Peptidsubstrat, das in Protease-Assays verwendet wird.

N-Succinyl-Ala-Ala-Ala-p-nitroanilid (Suc-AAA-pNA): Wird zur Messung der Elastase-Aktivität verwendet.

Einzigartigkeit

Suc-ALPF-pNA ist aufgrund seiner spezifischen Sequenz einzigartig, was es zu einem bevorzugten Substrat für bestimmte Proteasen wie Chymotrypsin und PPIasen macht. Seine Fähigkeit, nach der Spaltung ein chromogenes Produkt freizusetzen, ermöglicht eine einfache und genaue Messung der Enzymaktivität .

Eigenschaften

IUPAC Name |

4-[[(2S)-1-[[(2S)-4-methyl-1-[(2S)-2-[[(2S)-1-(4-nitroanilino)-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H42N6O9/c1-20(2)18-26(37-30(43)21(3)34-28(40)15-16-29(41)42)33(46)38-17-7-10-27(38)32(45)36-25(19-22-8-5-4-6-9-22)31(44)35-23-11-13-24(14-12-23)39(47)48/h4-6,8-9,11-14,20-21,25-27H,7,10,15-19H2,1-3H3,(H,34,40)(H,35,44)(H,36,45)(H,37,43)(H,41,42)/t21-,25-,26-,27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGNLNVHDRHWWDQ-ZYEMSUIVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)C(C)NC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H42N6O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

666.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

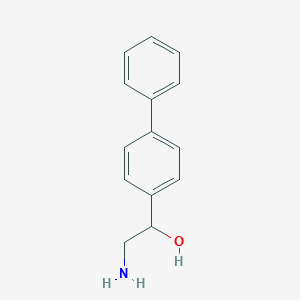

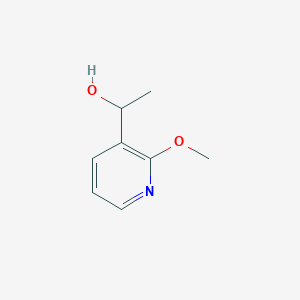

Feasible Synthetic Routes

Q1: What makes Suc-Ala-Leu-Pro-Phe-pNA a significant substrate for FKBP research?

A1: this compound is a particularly reactive substrate for FKBP, as demonstrated by its high kc/Km value of 640,000 M-1 s-1 []. This high reactivity allows researchers to use the substrate at low concentrations, which is crucial for accurately determining the Ki values of tight-binding FKBP inhibitors like FK-506 []. This was previously challenging due to the limitations of available substrates.

Q2: How does the substrate specificity of FKBP differ from that of cyclophilin, another peptidyl prolyl cis-trans isomerase?

A2: While both FKBP and cyclophilin catalyze the isomerization of peptide bonds preceding proline residues, their substrate specificities differ significantly. Research shows that the catalytic efficiency (kc/Km) of cyclophilin remains relatively consistent across a range of substrates with varying amino acid residues at the Xaa position (Suc-Ala-Xaa-Pro-Phe-p-nitroanilide). In contrast, FKBP displays a marked dependence on the identity of the Xaa residue, with kc/Km values varying by over three orders of magnitude []. This difference in substrate specificity suggests that these two enzymes likely play distinct roles in various physiological processes [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Urea, [(3-chlorophenyl)phenylmethyl]-](/img/structure/B178830.png)

![6-(2,4-Dichlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B178831.png)

![(S)-tert-Butyl (5-benzyl-5-azaspiro[2.4]heptan-7-yl)carbamate](/img/structure/B178833.png)

![[(3S)-1-Benzylpyrrolidin-3-yl] 3-oxobutanoate](/img/structure/B178864.png)